4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers): is a metabolite of loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its role in reducing inflammation and has been studied for its potential in treating various inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Loxoprofen Alcohol involves the hydroxylation of loxoprofen. The reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired diastereomers .
Industrial Production Methods: Industrial production of 4-Hydroxy Loxoprofen Alcohol involves large-scale hydroxylation processes, often using advanced catalytic systems to achieve high yields and purity. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Hydroxy Loxoprofen Alcohol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-Hydroxy Loxoprofen Alcohol .
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism of loxoprofen.
Biology: Investigated for its role in modulating inflammatory pathways and its potential therapeutic effects.
Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
Mechanism of Action
The mechanism of action of 4-Hydroxy Loxoprofen Alcohol involves its role as a potent and non-selective inhibitor of cyclooxygenase (COX). It inhibits both COX-1 and COX-2 enzymes, leading to a reduction in the production of prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Loxoprofen: The parent compound, which is metabolized to 4-Hydroxy Loxoprofen Alcohol.
Ibuprofen: Another non-selective NSAID with similar anti-inflammatory properties.
Naproxen: A non-selective NSAID used for its anti-inflammatory and analgesic effects.
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-[4-[(2,4-dihydroxycyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-9(15(18)19)11-4-2-10(3-5-11)6-12-7-13(16)8-14(12)17/h2-5,9,12-14,16-17H,6-8H2,1H3,(H,18,19) |
InChI Key |
COCTZXJHZDMRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CC(CC2O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.